molecular formula C13H17NO2 B14518301 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole CAS No. 62676-77-1

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole

Cat. No.: B14518301
CAS No.: 62676-77-1
M. Wt: 219.28 g/mol
InChI Key: QKTSDGJADMUDKN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole is a heterocyclic compound with the molecular formula C13H17NO2. This compound belongs to the indole family, which is known for its significant presence in natural products and pharmaceuticals. The indole core structure is a common motif in many biologically active compounds, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system .

Comparison with Similar Compounds

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and its distinct properties and applications.

Properties

CAS No.

62676-77-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4,7-dimethoxy-1,2,3-trimethylindole

InChI

InChI=1S/C13H17NO2/c1-8-9(2)14(3)13-11(16-5)7-6-10(15-4)12(8)13/h6-7H,1-5H3

InChI Key

QKTSDGJADMUDKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C(C=CC(=C12)OC)OC)C)C

Origin of Product

United States

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